2-Methyl-4-(3-morpholinopropoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of aminobenzenes. This compound possesses a morpholinopropoxy side chain, which contributes to its unique chemical properties and potential applications in pharmaceuticals. Its structure allows for various interactions, making it a subject of interest in medicinal chemistry.
The synthesis of 2-Methyl-4-(3-morpholinopropoxy)aniline can be derived from various starting materials, often involving multi-step synthetic routes. The compound is related to other biologically active molecules, such as gefitinib, which is used in cancer treatment. The synthesis typically involves the introduction of the morpholinopropoxy group into the aniline framework through nucleophilic substitution reactions or coupling reactions with appropriate precursors .
2-Methyl-4-(3-morpholinopropoxy)aniline is classified as a substituted aniline. It can also be categorized under heterocyclic compounds due to the presence of the morpholine ring in its structure. This classification is significant for understanding its reactivity and potential biological activity.
The synthesis of 2-Methyl-4-(3-morpholinopropoxy)aniline typically involves several steps:
The detailed synthetic route may include:
The molecular structure of 2-Methyl-4-(3-morpholinopropoxy)aniline includes:
The molecular formula is , indicating it contains:
The compound's molecular weight is approximately 221.31 g/mol.
2-Methyl-4-(3-morpholinopropoxy)aniline can participate in various chemical reactions, including:
In synthetic applications, this compound's ability to act as both a nucleophile and electrophile makes it versatile for further derivatization or incorporation into larger molecular frameworks .
The mechanism of action for compounds like 2-Methyl-4-(3-morpholinopropoxy)aniline typically involves:
Research indicates that similar compounds may exhibit anti-cancer properties by inhibiting tyrosine kinases involved in cell proliferation and survival .
Relevant analyses include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization purposes .
2-Methyl-4-(3-morpholinopropoxy)aniline has potential applications in:
The morpholine ring—a six-membered heterocycle featuring oxygen and nitrogen atoms at opposite positions—has emerged as a privileged structural motif in kinase inhibitor design. Its incorporation into therapeutic agents stems from a unique combination of physicochemical properties and target-binding capabilities. The morpholine nitrogen (pKa ~7.4) confers pH-dependent solubility, enhancing bioavailability, while the oxygen atom serves as a hydrogen bond acceptor, facilitating interactions with kinase hinge regions and catalytic domains. This dual functionality enables morpholine-containing compounds to achieve optimal membrane permeability while maintaining sufficient aqueous solubility for pharmacokinetic stability [3] [7].
In kinase inhibition, morpholine derivatives demonstrate remarkable versatility across multiple oncological targets. Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors like radioiodinated PYK (4-(3-iodophenoxy)-6,7-diethoxyquinazoline derivatives) incorporate morpholine-containing side chains to enhance tumor specificity and retention. These derivatives exhibit nanomolar IC₅₀ values (e.g., 49.0 ± 7.2 nM for PHY derivatives) through optimal positioning within the ATP-binding cleft, where the morpholine oxygen forms critical hydrogen bonds with catalytic lysine residues [1]. Similarly, c-Met kinase inhibitors such as cabozantinib and foretinib feature 7-(3-morpholinopropoxy) groups that project into hydrophobic pockets adjacent to the kinase hinge region. The morpholine's conformational flexibility enables adaptation to varying active site geometries, explaining its prevalence in multi-targeted kinase inhibitors [2] [6].
The pharmacodynamic impact of morpholine substitution patterns is exemplified by structure-activity relationship studies of 4-phenoxyquinoline derivatives. Systematic optimization of the morpholine-propoxy linker in c-Met inhibitors revealed that:
Table 1: Impact of Morpholine Modifications on Kinase Inhibitor Profiles
Kinase Target | Compound Example | Morpholine Modification | IC₅₀ Value | Key Binding Interactions |
---|---|---|---|---|
EGFR-TK | [¹²⁵I]PYK | 6-Position side chain | 49.0 ± 7.2 nM | Hydrogen bonding with hinge region |
c-Met | Foretinib | 7-(3-Morpholinopropoxy) | 1.4–3.8 nM | Hydrophobic pocket occupation |
PI3K | LY294002 | 2-Morpholinylchromone | 1.40 μM | ATP-competitive inhibition |
VEGFR-2 | Cabozantinib | 7-Morpholineethoxy | <10 nM | Salt bridge formation |
Beyond direct target engagement, morpholine significantly influences pharmacokinetic behavior. Its moderate basicity reduces P-glycoprotein-mediated efflux, while the oxygen atom diminishes phospholipidosis risk compared to piperazine analogues. These properties collectively enhance blood-brain barrier penetration—a critical factor for CNS-active oncology agents—as demonstrated by the CNS distribution of aprepitant and reboxetine derivatives [3] [7].
The strategic fusion of aniline and morpholine pharmacophores represents a sophisticated approach in modern kinase inhibitor development. 2-Methyl-4-(3-morpholinopropoxy)aniline exemplifies this design paradigm, featuring three distinct structural domains: the 2-methylaniline head group, a propoxy linker, and the terminal morpholine moiety. Each component contributes specific biophysical and target-binding properties that collectively determine the compound's biological activity [5] [6].
The aniline group serves as a versatile bioisostere for heterocyclic amine scaffolds prevalent in kinase inhibitors. Its electron-donating properties and hydrogen-bonding capability enable interactions with kinase catalytic domains, while the ortho-methyl substitution introduces steric constraints that influence binding orientation. In c-Met inhibitors like foretinib analogues, the aniline nitrogen often forms critical hydrogen bonds with gatekeeper residues (e.g., Met1160), with methylation modulating electron density to optimize charge transfer interactions [6]. The propoxy linker (‑O‑CH₂‑CH₂‑CH₂‑) provides spatial separation between pharmacophores, with three-carbon chains demonstrating optimal length for simultaneous engagement of distinct kinase subpockets. This "molecular ruler" effect positions the morpholine ring near solvent-exposed regions where its polar surface area improves aqueous solubility without compromising membrane permeability [3] [7].
Table 2: Structural Feature Analysis of 2-Methyl-4-(3-morpholinopropoxy)aniline
Structural Domain | Key Physicochemical Properties | Medicinal Chemistry Functions | Design Rationale |
---|---|---|---|
2-Methylaniline | LogP contribution: +1.2 pKa: 4.9 (calculated) | Hydrogen bond donation Aromatic stacking | Target binding domain mimicry |
Propoxy Linker | Rotatable bonds: 4 Length: 5.8 Å | Conformational flexibility Optimal pharmacophore spacing | Access to hydrophobic subpockets |
Morpholine | PSA: 12 Ų Dipole moment: 1.55 D | Solubility enhancement Cation-pi interactions | Pharmacokinetic optimization |
The terminal morpholine ring exerts multifaceted effects on molecular behavior:
Synthetic routes to such hybrid architectures typically employ nucleophilic substitution reactions between halogenated anilines and morpholinyl alkyl halides. For 2-methyl-4-(3-morpholinopropoxy)aniline, key intermediates include 4-hydroxy-2-methylaniline and 3-morpholinopropyl methanesulfonate, with reaction optimization focusing on temperature control (60–80°C) and base selection (K₂CO₃) to minimize N-alkylation byproducts [5]. Advanced derivatives further functionalize the aniline nitrogen with acrylamide warheads or quinazoline cores to generate covalent kinase inhibitors or multi-kinase scaffolds, respectively [6] [9].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8